![molecular formula C30H42O4 B14281908 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione CAS No. 120698-43-3](/img/structure/B14281908.png)
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione is a chemical compound with the molecular formula C36H48O4. It is a diketone derivative that contains two 1,8-octanedione groups and two bis[4-(pentyloxy)phenyl] groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione typically involves the reaction of 4-(pentyloxy)benzaldehyde with 1,8-octanedione in the presence of a suitable catalyst. The reaction conditions may include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Common solvents like ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the benzylic positions.
Wissenschaftliche Forschungsanwendungen
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione has several scientific research applications:
Chemistry: Used as a cross-linking agent in the production of polymeric materials.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the pentyloxyphenyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Bis(1-azepanylmethyl)-1,8-bis[4-(pentyloxy)phenyl]-1,8-octanedione: A similar compound with azepanylmethyl groups instead of diketone groups.
1,8-Octanedione, 2,7-bis[4-(pentyloxy)phenyl]: Another related compound with different substituents.
Uniqueness
1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of diketone and pentyloxyphenyl groups makes it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
120698-43-3 |
|---|---|
Molekularformel |
C30H42O4 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
1,8-bis(4-pentoxyphenyl)octane-1,8-dione |
InChI |
InChI=1S/C30H42O4/c1-3-5-11-23-33-27-19-15-25(16-20-27)29(31)13-9-7-8-10-14-30(32)26-17-21-28(22-18-26)34-24-12-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
InChI-Schlüssel |
PBHIFKUNBDHHNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)C2=CC=C(C=C2)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



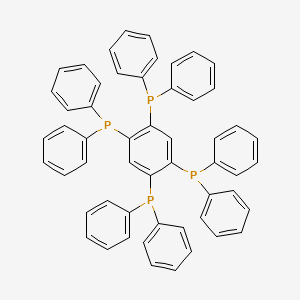
![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
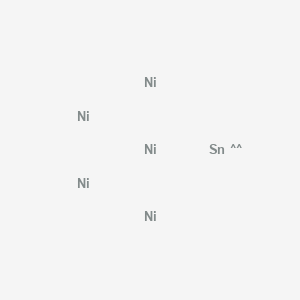
![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)
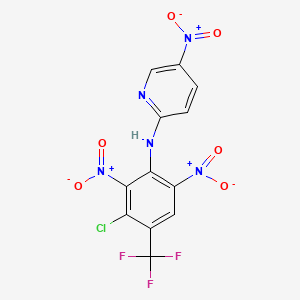
![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
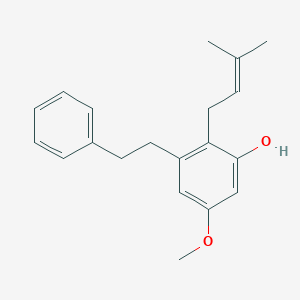
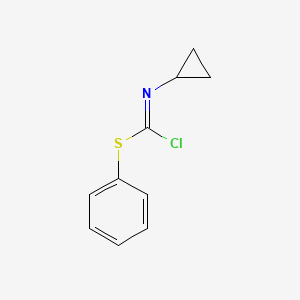

![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)

